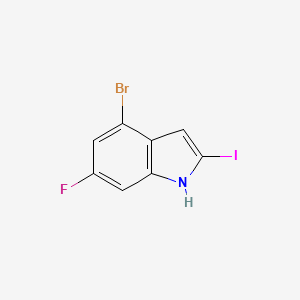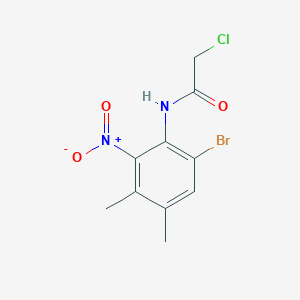
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo, dimethyl, and nitro group on the phenyl ring, along with a chloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide typically involves the following steps:
Bromination: The bromination of the phenyl ring is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Acylation: The chloroacetamide moiety can be introduced through an acylation reaction using chloroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-azidoacetamide or corresponding amides.
Reduction: Formation of N-(6-bromo-3,4-dimethyl-2-aminophenyl)-2-chloroacetamide.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and bromo can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
- N-(6-chloro-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide
- N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-bromoacetamide
Uniqueness
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide is unique due to the specific arrangement of functional groups, which can influence its chemical reactivity and potential applications. The combination of bromo, nitro, and chloroacetamide groups can provide distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H10BrClN2O3 |
|---|---|
Peso molecular |
321.55 g/mol |
Nombre IUPAC |
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide |
InChI |
InChI=1S/C10H10BrClN2O3/c1-5-3-7(11)9(13-8(15)4-12)10(6(5)2)14(16)17/h3H,4H2,1-2H3,(H,13,15) |
Clave InChI |
NTCSBEWRBARTCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])NC(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





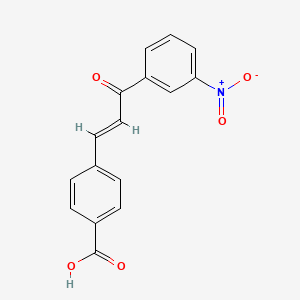
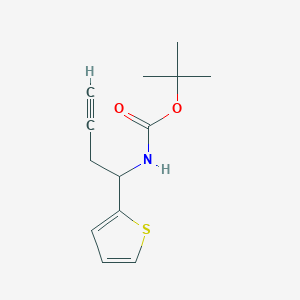
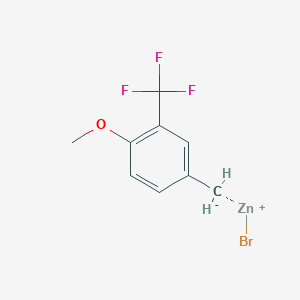
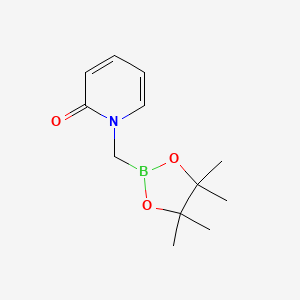
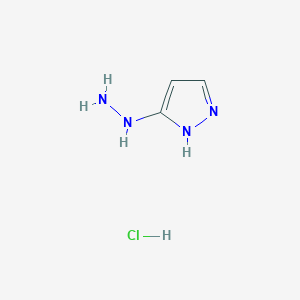

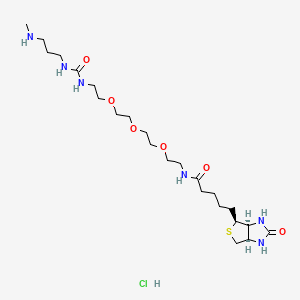
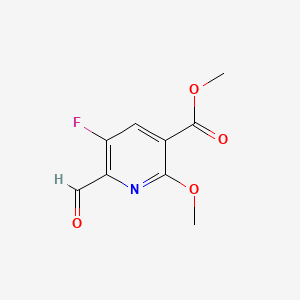

![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
